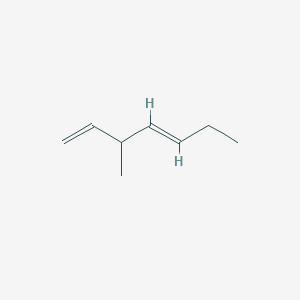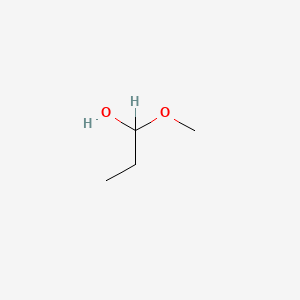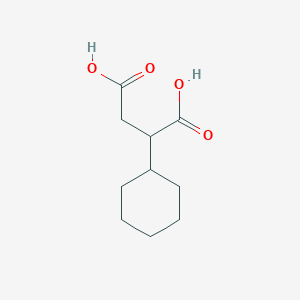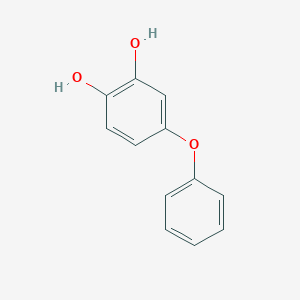
4-Phenoxybenzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenoxybenzene-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as hydroquinone phenoxyphenyl ether and is commonly used as a building block in the synthesis of various organic compounds. In
Scientific Research Applications
4-Phenoxybenzene-1,2-diol has been extensively used in scientific research due to its unique properties. This compound has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for biological studies.
Mechanism of Action
The mechanism of action of 4-Phenoxybenzene-1,2-diol is not fully understood. However, it is believed that this compound acts as a radical scavenger and antioxidant. It has been shown to protect cells from oxidative stress and DNA damage. Additionally, it has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that 4-Phenoxybenzene-1,2-diol has a range of biochemical and physiological effects. It has been found to have anti-inflammatory, antitumor, and antiviral properties. Additionally, it has been shown to improve the activity of certain enzymes involved in the metabolism of xenobiotics.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Phenoxybenzene-1,2-diol in lab experiments is its high stability and low toxicity. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the use of 4-Phenoxybenzene-1,2-diol in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound may be used as a probe for studying cellular oxidative stress and DNA damage. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
In conclusion, 4-Phenoxybenzene-1,2-diol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis of this compound involves the reaction of hydroquinone with phenol in the presence of a suitable catalyst. This compound has been extensively used in scientific research as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a fluorescent probe for biological studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 4-Phenoxybenzene-1,2-diol involves the reaction of hydroquinone with phenol in the presence of a suitable catalyst. This reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity of the product can be improved by recrystallization and purification techniques.
properties
CAS RN |
1138-67-6 |
|---|---|
Product Name |
4-Phenoxybenzene-1,2-diol |
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-phenoxybenzene-1,2-diol |
InChI |
InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H |
InChI Key |
WHJAXTGVMTVKHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B72306.png)
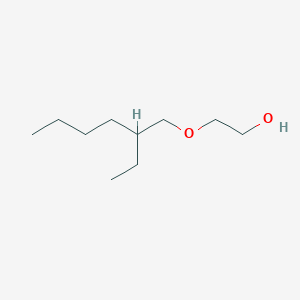
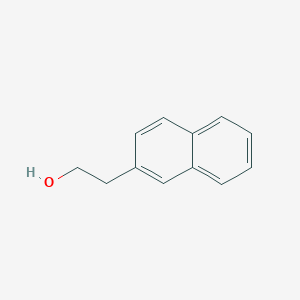
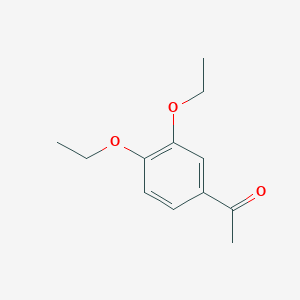
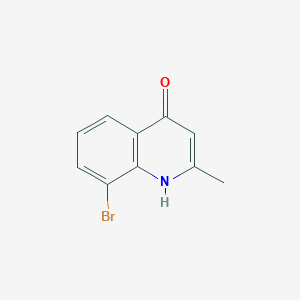
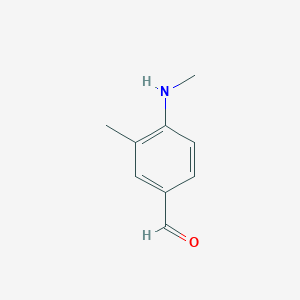

![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)

